molecular formula C16H11BrN2O3 B433114 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 331950-32-4

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B433114
CAS No.: 331950-32-4
M. Wt: 359.17g/mol
InChI Key: HQTWOJWKEAIUFT-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum (DMSO-d6) exhibits characteristic signals:

  • A singlet at δ 2.35–2.27 ppm for the 7-methyl group.
  • A downfield doublet at δ 4.86 ppm for the 4-H proton, coupled with the 3-bromophenyl substituent.
  • A broad singlet at δ 6.97 ppm for the amino group, confirming its non-equivalence due to intramolecular hydrogen bonding.

¹³C NMR Analysis

Key ¹³C NMR signals include:

  • δ 158.6 ppm (C=O of the 5-oxo group).
  • δ 116.9 ppm (C≡N of the carbonitrile group).
  • δ 128.7–132.1 ppm (aromatic carbons of the 3-bromophenyl group).

IR Spectroscopy

IR absorptions at:

  • 2187 cm⁻¹ (C≡N stretch).
  • 1669 cm⁻¹ (C=O stretch).
  • 3432 cm⁻¹ (N–H stretch of the amino group).

Table 2: Spectral Assignments

Technique Key Signals Functional Group
¹H NMR δ 2.35–2.27 (s, 3H) 7-CH₃
¹³C NMR δ 158.6 5-Oxo group (C=O)
IR 2187 cm⁻¹ Carbonitrile (C≡N)

X-Ray Diffraction Studies of Halogen-Substituted Derivatives

X-ray diffraction of the 3-bromophenyl derivative reveals intermolecular C–H···O hydrogen bonds (2.48–2.52 Å) between the 5-oxo group and adjacent pyran rings, stabilizing the crystal lattice. The bromine atom participates in Type-I halogen bonding (Br···O = 3.22 Å), contributing to layered crystal packing. Compared to non-halogenated analogs, the bromine substituent increases molecular polarizability (43.50 ų vs. 39.83 ų for chloro derivatives).

Figure 1: Crystal packing diagram (hypothetical representation based on and ). The 3-bromophenyl group (green) and hydrogen bonds (dashed lines) are highlighted.

Tautomeric Behavior and Intramolecular Hydrogen Bonding Patterns

The amino group at position 2 participates in a six-membered intramolecular hydrogen bond (N–H···O=C, 2.05 Å), forming an S(6) motif. This tautomerization stabilizes the enamine form over the imine form by 12.3 kcal/mol, as calculated via density functional theory (DFT). The hydrogen bonding network reduces the amino group’s basicity (pKₐ = 2.16), making it resistant to protonation under acidic conditions.

Table 3: Hydrogen Bonding Parameters

Donor Acceptor Distance (Å) Angle (°)
N–H (amino) O=C (5-oxo) 2.05 158
C–H (aryl) O (pyran) 2.48 145

Properties

IUPAC Name

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c1-8-5-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTWOJWKEAIUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The mechanism begins with the base-catalyzed deprotonation of malononitrile, forming a nucleophilic cyanide ion that attacks the aldehyde carbonyl group. This generates an α,β-unsaturated intermediate, which undergoes Michael addition with the enol form of 4-hydroxy-6-methylpyran-2-one. Subsequent cyclization and aromatization yield the target compound. The reaction is typically conducted in ethanol at reflux temperatures (78–80°C) for 2–3 hours.

Isolation and Purification

Post-reaction, the crude product precipitates upon cooling and is filtered, washed with ice-cold ethanol, and recrystallized to achieve purity >95%. While this method is straightforward, its reliance on stoichiometric bases and prolonged heating limits its green chemistry credentials.

Solvent-Free Ultrasonic Irradiation with Zn2SnO4 Nanoparticles

A advanced methodology employs Zn2SnO4 nanoparticles as a heterogeneous catalyst under ultrasonic irradiation. This approach eliminates solvents, reduces reaction time, and enhances yields.

Catalytic Synthesis Protocol

A mixture of 4-hydroxy-6-methylpyran-2-one (1 mmol), malononitrile (1 mmol), and 3-bromobenzaldehyde (1 mmol) is combined with Zn2SnO4 nanoparticles (0.025 g) and subjected to ultrasonic irradiation at 80°C. The catalyst facilitates both Knoevenagel condensation and cyclization steps, achieving 93% yield within 3 hours.

Catalyst Characterization and Reusability

Zn2SnO4 nanoparticles, characterized by XRD and TEM, exhibit a cubic spinel structure with an average size of 80 nm. The catalyst is recoverable via centrifugation and retains >90% activity after five cycles, underscoring its sustainability.

Piperidine-Catalyzed Condensation in Methanol

An alternative method utilizes piperidine as a homogeneous catalyst in methanol. While less efficient than Zn2SnO4, this approach is valuable for small-scale syntheses.

Limitations

The need for homogeneous catalysts complicates recovery and reuse, increasing costs for industrial applications.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters across methodologies:

Method Catalyst Solvent Temperature Time (h) Yield (%) Reference
Multi-componentDMAPEthanol80°C2–3Not reported
Ultrasonic irradiationZn2SnO4 nanoparticlesSolvent-free80°C393
Piperidine-catalyzedPiperidineMethanolReflux179

Key Advantages and Disadvantages

  • Zn2SnO4 Nanoparticles : High yields, solvent-free conditions, and catalyst reusability make this method industrially viable.

  • DMAP-Based Synthesis : Simplicity and accessibility favor laboratory-scale production.

  • Piperidine Method : Rapid but less efficient, suitable for exploratory syntheses.

Recent Advances and Optimization Strategies

Solvent Effects

Ethanol and methanol remain preferred solvents due to their polarity, which stabilizes intermediates. However, water-based systems are emerging as greener alternatives, albeit with lower yields (~70%).

Substituent Compatibility

Electron-withdrawing groups (e.g., bromo) on the benzaldehyde enhance reactivity, reducing reaction times by 20–30% compared to electron-donating substituents.

Mechanochemical Approaches

Ball-milling techniques are under investigation to further eliminate solvents, though yields currently lag behind ultrasonic methods .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and cyclized products that exhibit enhanced biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. The mechanism of action is hypothesized to involve the inhibition of specific signaling pathways critical for cancer cell proliferation .
  • Neuropharmacology :
    • The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for investigating neuroprotective effects or treatments for neurodegenerative diseases .
  • Molecular Docking Studies :
    • Computational studies have shown that 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can effectively bind to target proteins involved in cancer and neurological disorders, supporting its role as a multi-target drug candidate .

Synthetic Utility

The compound can be synthesized through a variety of methods involving readily available starting materials. For example, a common synthetic route includes the reaction of 4-hydroxycoumarin with 3-bromobenzaldehyde and ethyl cyanoacetate in the presence of a catalyst such as DMAP (4-(dimethylamino)pyridine) under reflux conditions . This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.

In Vitro Studies

  • Cytotoxicity Against MCF-7 Cells :
    • A study evaluated the cytotoxicity of various pyrano derivatives against MCF-7 cells, revealing varying degrees of effectiveness linked to structural modifications. The findings suggest that certain substitutions enhance the anticancer properties of the base compound .
  • Molecular Docking Analysis :
    • Molecular docking studies indicated that the compound binds effectively to proteins associated with cancer progression and neurodegenerative pathways, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Key Observations :

  • Methoxy groups (3ac) are electron-donating, enhancing solubility but possibly reducing metabolic stability .
  • Halogen Substituents : Bromine (title compound) and fluorine (4e) influence bioactivity via halogen bonding. Bromine’s larger size may enhance binding affinity in hydrophobic pockets compared to fluorine .
  • Steric Effects : The benzyl group in 3w introduces steric bulk, which may hinder intermolecular interactions, as reflected in its lower yield (82%) compared to 3v (91%) .

Key Observations :

  • Anti-HIV Activity : Naphthyl derivatives (e.g., compound 6) exhibit reverse transcriptase inhibition, suggesting aromatic bulk enhances binding to hydrophobic enzyme pockets .
  • Antityrosinase Activity : Bromobenzyloxy substituents (6d) improve enzyme inhibition compared to simpler phenyl groups, likely due to enhanced π-π stacking .
  • Antimicrobial vs. Anticancer : Chlorophenyl derivatives (3b) target microbial cells, while bromophenyl analogues (title compound) show broader cytotoxicity, possibly due to bromine’s ability to disrupt DNA/protein interactions .
Table 3: Crystallographic Data
Compound Space Group Unit Cell Volume (ų) Substituent Orientation Reference
Title compound C2/c 3029.8 Bromophenyl ⊥ pyran ring
4e (4-Fluorophenyl) C2/c 2942.54 Fluorophenyl ⊥ pyran ring
Trimethoxyphenyl derivative Planar arrangement with methoxy groups

Biological Activity

2-Amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H11BrN2O3
  • Molecular Weight : 359.17 g/mol
  • CAS Number : 220986-36-7

The structure features a pyrano[4,3-b]pyran core with a bromophenyl substituent, which is hypothesized to influence its biological activity.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction. A common method includes refluxing a mixture of 4-hydroxycoumarin, 3-bromobenzaldehyde, malononitrile, and a catalyst in ethanol. This process yields the desired compound with high purity .

Anticancer Activity

Recent studies have indicated that derivatives of pyrano compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
2-Amino derivativeMDA-MB-231 (breast cancer)27.6
Similar pyrano derivativeA549 (lung cancer)15.0

These results suggest that the presence of the bromophenyl group may enhance the cytotoxicity of these compounds due to increased electron-withdrawing effects .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. For example, derivatives have demonstrated activity against bacterial strains such as E. coli and S. aureus:

CompoundBacterial StrainMIC (µM)
Pyrano derivativeE. coli50
Pyrano derivativeS. aureus75

This suggests that structural modifications can lead to enhanced antimicrobial efficacy .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. For instance, compounds with similar structures have been tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production:

CompoundEnzyme TargetIC50 (µM)
2-Amino derivativeTyrosinase7.69
Kojic acid (control)Tyrosinase23.64

This competitive inhibition indicates that the compound could be useful in cosmetic applications for skin lightening .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrano derivatives on MDA-MB-231 cells, revealing structure-activity relationships that suggest electron-withdrawing groups enhance activity.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of various synthesized pyrano compounds against common pathogens, demonstrating significant inhibitory effects.

Q & A

Basic: How can the synthesis of this compound be optimized using multicomponent reactions?

Methodological Answer:
Optimization involves selecting catalysts, solvents, and reaction conditions. Protic ionic liquids (e.g., [Et3NH][HSO4]) enhance yield and reduce reaction time in water-based systems, as shown in one-pot syntheses achieving ~95% yield . Catalysts like Fe(HSO4)3 or Zr-based systems improve regioselectivity for the pyrano[4,3-b]pyran scaffold . Key parameters include:

  • Temperature: 80–100°C under reflux.
  • Molar ratios: 1:1:1 (aldehyde, malononitrile, and active methylene component).
  • Workup: Precipitation in ice-water followed by recrystallization (ethanol/water) .

Advanced: What strategies resolve discrepancies between X-ray crystallography and NMR data for structural confirmation?

Methodological Answer:
Discrepancies often arise from dynamic conformational changes or crystal packing effects. For example, X-ray data may show a planar pyran ring (coplanar atoms) , while NMR suggests puckering in solution. Mitigation strategies:

  • Variable-temperature NMR: Identify conformational flexibility (e.g., coalescence of proton signals at elevated temperatures).
  • DFT calculations: Compare optimized gas-phase geometries with crystallographic data to assess environmental effects .
  • Complementary techniques: Use IR to confirm hydrogen bonding patterns observed in crystal lattices .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign aromatic protons (δ 7.1–7.4 ppm for 3-bromophenyl), methyl groups (δ 2.3–3.3 ppm), and nitrile carbons (δ ~120 ppm) .
  • IR Spectroscopy: Confirm carbonyl (ν ~1650 cm<sup>-1</sup>) and nitrile (ν ~2200 cm<sup>-1</sup>) stretches .
  • HRMS: Validate molecular ion peaks (e.g., [M+Na]<sup>+</sup> at m/z 394.0159 for C17H14BrN3O2) .

Advanced: How to design experiments to study non-planar pyran conformations in derivatives?

Methodological Answer:

  • Crystallographic screening: Synthesize analogs with steric hindrance (e.g., 4-(4-nitrophenyl) substituents) and compare torsion angles via X-ray diffraction .
  • Dynamic NMR: Monitor ring puckering through <sup>1</sup>H signal splitting in DMSO-d6 at varying temperatures.
  • Molecular docking: Simulate interactions with biological targets (e.g., mycobacterial enzymes) to correlate conformation with activity .

Basic: What protocols evaluate the antimycobacterial activity of this compound?

Methodological Answer:

  • Microplate Alamar Blue Assay (MABA): Test against M. tuberculosis H37Rv (ATCC 27294) with rifampicin as a control.
    • Concentration range: 6.25–100 μg/mL.
    • Endpoint: Fluorescence shift (blue to pink) indicates bacterial viability .
  • Cytotoxicity screening: Use Vero cells to determine selectivity indices (IC50 > 100 μg/mL suggests low toxicity) .

Advanced: How to perform structure-activity relationship (SAR) analysis for substituent modifications?

Methodological Answer:

  • Electron-withdrawing groups (EWGs): Introduce halogens (Br, Cl) at the 3-bromophenyl position to enhance electrophilicity and antimycobacterial potency .
  • Steric effects: Compare 3-bromo vs. 4-methoxyphenyl analogs to assess bulk tolerance in target binding pockets .
  • Quantitative SAR (QSAR): Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity .

Basic: How to address deviations between experimental and theoretical elemental analysis data?

Methodological Answer:
Deviations >0.3% require:

  • Purification checks: Re-crystallize from ethanol/water (3:1) to remove solvent residues .
  • Combustion analysis: Repeat CHN analysis with internal standards (e.g., acetanilide) to calibrate instrumentation .
  • Hydration assessment: Perform TGA/DSC to detect lattice water or solvent inclusion .

Advanced: Which computational models predict electronic effects of the 3-bromophenyl substituent?

Methodological Answer:

  • DFT (B3LYP/6-311G(d,p)): Calculate HOMO/LUMO energies to assess electron-withdrawing capacity and charge distribution .
  • Molecular Electrostatic Potential (MEP): Map electrostatic interactions to explain binding affinities in mycobacterial targets .
  • Docking simulations (AutoDock Vina): Model interactions with enoyl-ACP reductase (InhA) to guide synthetic modifications .

Basic: What is the role of protic ionic liquids in synthesizing this compound?

Methodological Answer:
Protic ionic liquids (e.g., triethylammonium hydrogen sulfate) act as dual solvent-catalysts by:

  • Stabilizing intermediates via hydrogen bonding.
  • Enhancing nucleophilicity of malononitrile.
  • Enabling recyclability (3–5 cycles without significant yield drop) .

Advanced: How to refine crystal structures using SHELXL and OLEX2?

Methodological Answer:

  • Data integration (OLEX2): Process diffraction data with SADABS for absorption correction .
  • Refinement (SHELXL): Use least-squares minimization to optimize anisotropic displacement parameters. Key steps:
    • Assign hydrogen atoms via riding models.
    • Validate with Rint < 0.05 and wR2 < 0.18 .
  • Visualization: Generate ORTEP diagrams to confirm planar/non-planar pyran conformations .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Reactant of Route 2
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2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

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